

NSC636819: A Comparative Guide to its Selectivity Profile Against Histone Demethylases

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Compound of Interest

Compound Name: NSC636819

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NSC636819 has emerged as a significant small molecule inhibitor targeting the KDM4 subfamily of histone demethylases, which play a crucial role in epigenetic regulation and are implicated in various cancers, including prostate cancer. This guide provides a comprehensive comparison of **NSC636819**'s selectivity against other demethylases, supported by experimental data and detailed protocols.

Selectivity Profile of NSC636819

NSC636819 is a competitive inhibitor of KDM4A and KDM4B, demonstrating a notable degree of selectivity within the KDM4 subfamily.^[1] The inhibitory activity of **NSC636819** is significantly focused on these two enzymes, with markedly reduced effects on other closely related demethylases.

Table 1: Quantitative Selectivity Profile of **NSC636819** Against KDM4 Demethylases

Demethylase	IC50 (μM)	Ki (μM)	Relative Activity
KDM4A	6.4	5.5	High
KDM4B	9.3	3.0	High
KDM4D	Much Weaker Inhibition[1]	Not Reported	Low
KDM4E	Much Weaker Inhibition[1]	Not Reported	Low

Data compiled from multiple sources.[2][3]

The available data robustly supports **NSC636819** as a potent inhibitor of KDM4A and KDM4B. While precise IC50 or Ki values for KDM4D and KDM4E are not consistently reported in publicly available literature, studies confirm that **NSC636819** exhibits a substantially weaker inhibitory effect on these two members of the KDM4 subfamily. This selectivity is a critical attribute for a chemical probe designed for targeted research and potential therapeutic development.

Experimental Protocols

The determination of the selectivity profile of **NSC636819** involves specific biochemical assays designed to measure the enzymatic activity of demethylases in the presence of the inhibitor.

In Vitro Demethylase Activity Assay (FDH-Coupled Assay)

A commonly employed method to assess the activity of 2-oxoglutarate (2-OG) dependent demethylases like KDM4 is the formaldehyde dehydrogenase (FDH)-coupled assay.

Principle: The demethylation reaction by KDM enzymes produces formaldehyde as a byproduct. The FDH enzyme then catalyzes the oxidation of this formaldehyde, which is coupled to the reduction of NAD⁺ to NADH. The increase in NADH concentration can be monitored spectrophotometrically by measuring the absorbance at 340 nm.

Protocol Outline:

- **Reaction Mixture Preparation:** A reaction mixture is prepared containing the purified recombinant KDM enzyme (e.g., KDM4A, KDM4B, KDM4D, or KDM4E), a histone H3 peptide substrate (typically trimethylated at lysine 9, H3K9me3), and the necessary co-factors including 2-oxoglutarate, ascorbate, and Fe(II).
- **Inhibitor Addition:** Varying concentrations of **NSC636819** are added to the reaction mixtures. A control reaction without the inhibitor is also prepared.
- **Initiation and Incubation:** The reaction is initiated by the addition of the enzyme or substrate and incubated at a controlled temperature (e.g., 37°C).
- **Coupling Reaction:** The FDH enzyme and NAD⁺ are included in the reaction mixture to couple the demethylation to NADH production.
- **Data Acquisition:** The rate of NADH production is measured by monitoring the increase in absorbance at 340 nm over time using a plate reader.
- **Data Analysis:** The initial reaction velocities are plotted against the inhibitor concentration. The IC₅₀ value, the concentration of inhibitor required to reduce the enzyme activity by 50%, is then calculated by fitting the data to a dose-response curve.

Mass Spectrometry-Based Demethylation Assay (MALDI-TOF MS)

For a direct and highly sensitive measurement of demethylation, Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) can be utilized.

Principle: This method directly measures the mass change of the histone peptide substrate as it is demethylated by the KDM enzyme. Each demethylation event results in a mass decrease of 14 Da (CH₂).

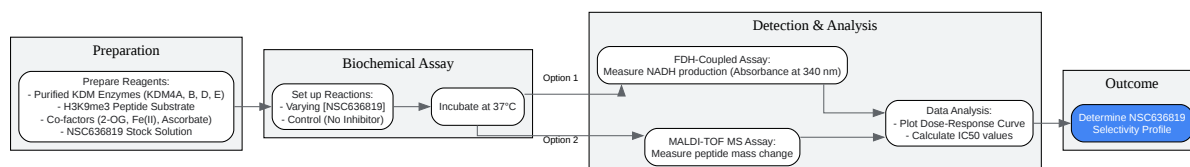
Protocol Outline:

- **Reaction Setup:** Similar to the FDH-coupled assay, a reaction is set up with the KDM enzyme, H3K9me3 peptide substrate, co-factors, and varying concentrations of **NSC636819**.

- **Reaction Quenching:** After a defined incubation period, the reaction is stopped, often by the addition of an acid (e.g., trifluoroacetic acid).
- **Sample Preparation for MALDI-TOF MS:** The reaction mixture is desalted and co-crystallized with a suitable matrix on a MALDI target plate.
- **Data Acquisition:** The mass spectrometer analyzes the mass of the peptides on the target plate, allowing for the quantification of the substrate (e.g., H3K9me3) and the product (e.g., H3K9me2).
- **Data Analysis:** The percentage of demethylation is calculated for each inhibitor concentration, and this data is used to determine the IC50 value.

Visualizations

Experimental Workflow for Determining Demethylase Selectivity

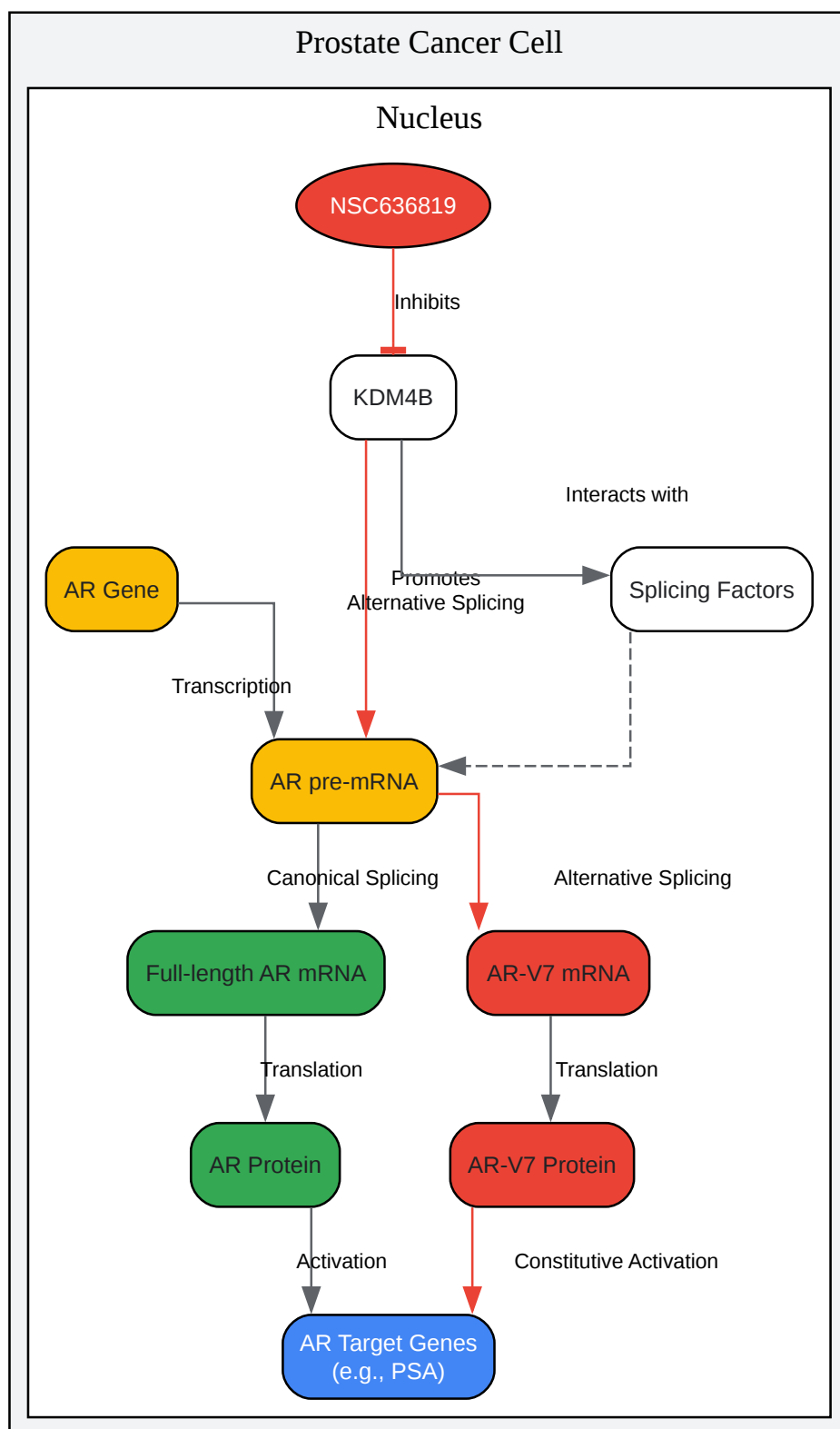


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Caption: Workflow for assessing the selectivity of **NSC636819** against KDM demethylases.

Signaling Pathway: KDM4B and Androgen Receptor in Prostate Cancer

KDM4B plays a crucial role in androgen receptor (AR) signaling, particularly in the context of castration-resistant prostate cancer (CRPC). Under androgen-deprived conditions, KDM4B can promote the alternative splicing of AR pre-mRNA to produce the constitutively active AR-V7 variant, which lacks the ligand-binding domain.



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Caption: Role of KDM4B in AR alternative splicing and its inhibition by **NSC636819**.

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